Anti-Edema Potency of the Methyl Ester Versus Reference NSAIDs in a Rat Carrageenan Model
In a head-to-head anti-edema assay using the rat carrageenan-induced paw edema model, the target compound (designated 5a) exhibited an ED30 of 26.7 mg/kg, positioning its potency between Aspirin (ED30 = 25 mg/kg) and Naproxen (ED30 = 10.7 mg/kg), but below Ibuprofen (ED30 = 4.4 mg/kg). The decarboxylated derivative 3-trifluoromethyl-5-aminoisoxazole (compound 9) was more potent (ED30 = 8.24 mg/kg), but the methyl ester 5a retains the advantage of a modifiable ester handle for further derivatization [1].
| Evidence Dimension | Anti-edema activity (ED30, mg/kg, oral) |
|---|---|
| Target Compound Data | ED30 = 26.7 mg/kg (compound 5a) |
| Comparator Or Baseline | Aspirin: ED30 = 25 mg/kg; Ibuprofen: ED30 = 4.4 mg/kg; Naproxen: ED30 = 10.7 mg/kg; Compound 9 (decarboxylated analog): ED30 = 8.24 mg/kg |
| Quantified Difference | 5a is 1.07-fold more potent than Aspirin, 0.39-fold versus Ibuprofen, and 0.40-fold versus Naproxen |
| Conditions | Rat carrageenan-induced paw edema model; SD female rats (160–180 g); oral administration |
Why This Matters
This data establishes the target compound as a competent anti-inflammatory scaffold with a quantifiable potency window, allowing users to select it over Aspirin when an ester-functionalizable isoxazole core is required.
- [1] Park NS, Kim HS, Min CH, Choi JK. Development of Antiinflammatory Agents I. Isoxazole Derivatives. Yakhak Hoeji. 1990;34(2):80-87. Table 2. View Source
